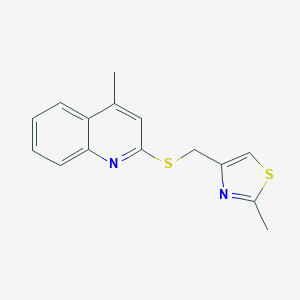
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole-based compounds has been extensively studied. For instance, the formation of such derivatives can proceed via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been reported to have a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole is not fully understood. However, it is believed to exert its biological activity through the interaction with specific molecular targets. For example, it has been suggested that the compound inhibits the activity of certain enzymes by binding to their active sites. It has also been proposed that the compound interacts with cellular membranes and alters their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. For example, the compound has been found to exhibit antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole in lab experiments include its relatively simple synthesis method, its diverse range of biological activities, and its potential as a fluorescent probe. However, there are also some limitations associated with the compound. For example, its mechanism of action is not fully understood, which may limit its potential applications. Furthermore, its toxicity and potential side effects have not been fully characterized, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole. One possible direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Furthermore, the mechanism of action of the compound could be further elucidated to facilitate the development of more potent and selective analogs. Finally, the toxicity and potential side effects of the compound could be further characterized to ensure its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole involves the reaction of 2-aminothiazole with 4-methylquinoline-2-carbaldehyde in the presence of a catalyst. The reaction leads to the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to produce the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. Furthermore, it has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
2-methyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-7-15(17-14-6-4-3-5-13(10)14)19-9-12-8-18-11(2)16-12/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKXSJLNIVWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)

![2-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B492547.png)
![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B492551.png)

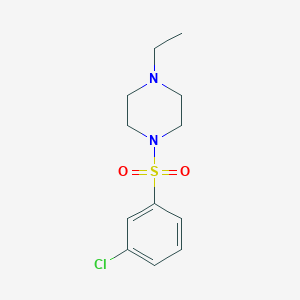
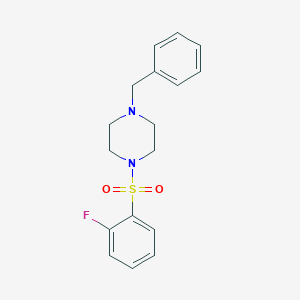
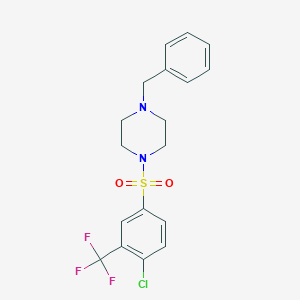
![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)
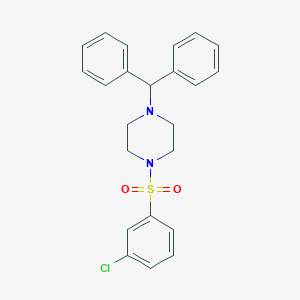

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine](/img/structure/B492563.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B492566.png)
